molecular formula C9H17ClO2S B14740763 2-(2-Chloroethylsulfanyl)ethyl pentanoate CAS No. 6332-72-5

2-(2-Chloroethylsulfanyl)ethyl pentanoate

Cat. No.: B14740763
CAS No.: 6332-72-5
M. Wt: 224.75 g/mol
InChI Key: NCAHGJKDQCACLY-UHFFFAOYSA-N
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Description

2-(2-Chloroethylsulfanyl)ethyl pentanoate is an organic compound with the molecular formula C9H17ClO2S. It is an ester, which is a type of chemical compound derived from an acid (in this case, pentanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethylsulfanyl)ethyl pentanoate typically involves the esterification of pentanoic acid with 2-(2-chloroethylsulfanyl)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and separation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylsulfanyl)ethyl pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethylsulfanyl)ethyl pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pentanoate: Similar ester structure but lacks the chloroethylsulfanyl group.

    Methyl butyrate: Another ester with a shorter carbon chain.

    Isopropyl butyrate: An ester with a branched alkyl group.

Uniqueness

2-(2-Chloroethylsulfanyl)ethyl pentanoate is unique due to the presence of the chloroethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6332-72-5

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)ethyl pentanoate

InChI

InChI=1S/C9H17ClO2S/c1-2-3-4-9(11)12-6-8-13-7-5-10/h2-8H2,1H3

InChI Key

NCAHGJKDQCACLY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCSCCCl

Origin of Product

United States

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